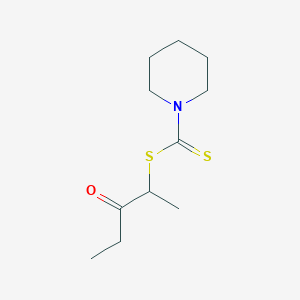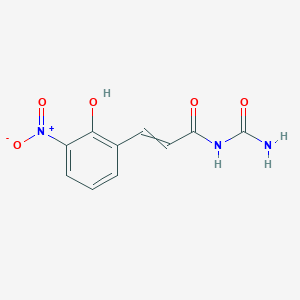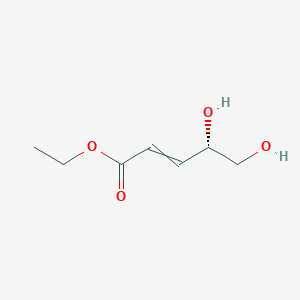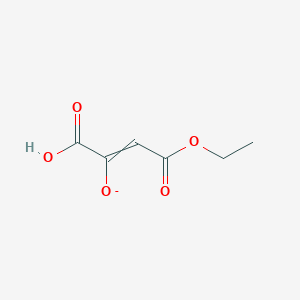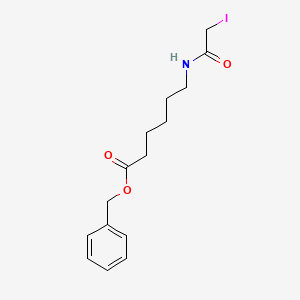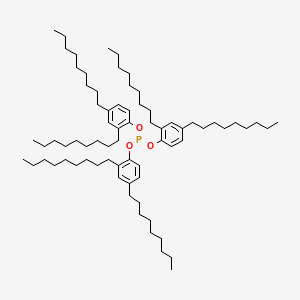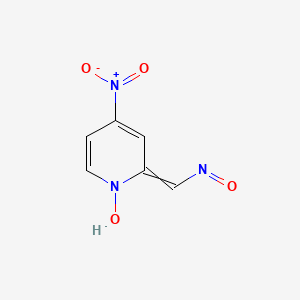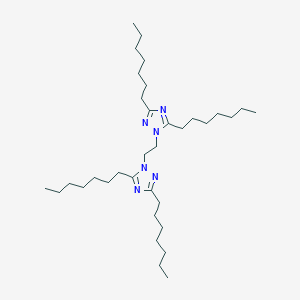![molecular formula C46H46O4 B14499964 (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] CAS No. 63674-26-0](/img/structure/B14499964.png)
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with four methanone groups, each attached to a 2,4,6-trimethylphenyl group
Preparation Methods
The synthesis of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
Chemical Reactions Analysis
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, along with catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of new treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] include other benzene derivatives with multiple substituents, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another benzene derivative with three fluorine atoms attached to the benzene ring.
The uniqueness of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] lies in its specific substitution pattern and the presence of multiple methanone groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
63674-26-0 |
|---|---|
Molecular Formula |
C46H46O4 |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl)-[2,4,5-tris(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C46H46O4/c1-23-13-27(5)39(28(6)14-23)43(47)35-21-37(45(49)41-31(9)17-25(3)18-32(41)10)38(46(50)42-33(11)19-26(4)20-34(42)12)22-36(35)44(48)40-29(7)15-24(2)16-30(40)8/h13-22H,1-12H3 |
InChI Key |
OEXYOCQJPQZWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=C(C=C2C(=O)C3=C(C=C(C=C3C)C)C)C(=O)C4=C(C=C(C=C4C)C)C)C(=O)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)

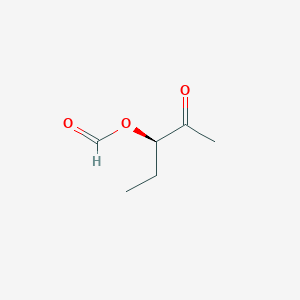
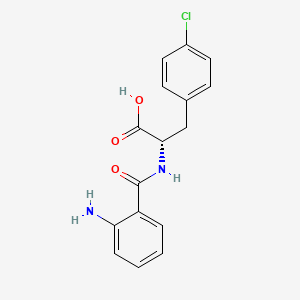
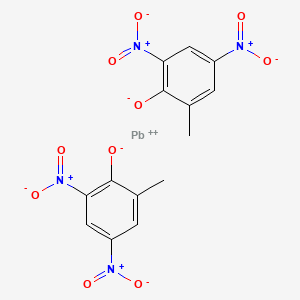
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
